Thunalbene

概要

説明

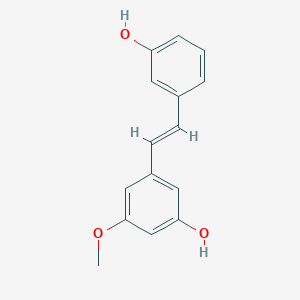

Thunalbene is an organic compound with the chemical formula C15H14O3. It is a stilbene derivative, characterized by its aromatic properties and unique conjugated structure. This compound is known for its applications in organic synthesis, particularly as an intermediate in the manufacture of drugs, dyes, coatings, and polymers . It is also noted for its potential use in the synthesis of fragrances due to its aromatic odor.

準備方法

Thunalbene can be synthesized through various methods, typically involving the extension of benzene rings. Common starting materials include acetophenone or benzophenone. The synthetic route generally involves multiple steps such as hydroxylation, oxidation, and carbonylation . Industrial production methods may vary, but they often follow similar multi-step processes to ensure the purity and yield of the compound.

化学反応の分析

Thunalbene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced, particularly in the presence of reducing agents.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

Thunalbene has the chemical formula and is characterized by its aromatic properties and unique conjugated structure. It is known for its role as an intermediate in organic synthesis, particularly in the manufacture of drugs, dyes, coatings, and polymers .

Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its structural characteristics enable the production of various chemical compounds, facilitating advancements in synthetic chemistry. The compound's ability to undergo metabolic transformations by gut microbiota also adds to its relevance in biochemical studies .

Biology

Recent studies have shown that this compound can modulate human gut microbiota composition. It has been observed to decrease the Firmicutes to Bacteroidetes ratio and reduce the abundance of specific bacterial strains while increasing beneficial strains such as Faecalibacterium prausnitzii . This modulation indicates potential health benefits associated with this compound consumption.

Medicine

This compound exhibits weak inhibitory activities on nitric oxide production, suggesting potential anti-inflammatory properties . Additionally, it has been linked to various therapeutic effects:

- Antioxidant Activity: this compound demonstrates antioxidant properties that may help mitigate oxidative stress.

- Anti-inflammatory Effects: Its ability to inhibit nitric oxide production positions it as a candidate for further anti-inflammatory research.

- Anticancer Potential: Preliminary studies indicate that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action .

Industrial Applications

This compound is utilized in the production of:

- Drugs: Its role as an intermediate facilitates the synthesis of pharmaceutical compounds.

- Dyes: The compound's unique structure allows it to be used in dye manufacturing.

- Coatings and Polymers: this compound contributes to the development of various coatings and polymer products due to its chemical stability and reactivity .

Comparative Analysis of Biological Effects

The following table summarizes the biological effects of this compound compared to other stilbenoids:

| Compound | Antioxidant Activity | Anti-inflammatory | Anticancer Potential | Gut Microbiota Modulation |

|---|---|---|---|---|

| This compound | Moderate | Weak | Preliminary Evidence | Positive |

| Resveratrol | High | Moderate | Strong | Positive |

| Piceatannol | High | Moderate | Strong | Positive |

Case Study 1: Modulation of Gut Microbiota

In a study assessing the effects of various stilbenoids on human fecal microbiota, this compound was found to significantly alter microbial composition. The study utilized 16S rRNA gene sequencing to analyze microbial changes after fermentation with fecal bacteria from multiple donors. Results indicated a notable decrease in harmful bacterial strains and an increase in beneficial strains, supporting this compound's potential role in promoting gut health .

Case Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of this compound demonstrated its ability to inhibit nitric oxide production in vitro. This finding suggests that this compound could be explored further for therapeutic applications targeting inflammatory diseases .

作用機序

Thunalbene exerts its effects primarily through its interaction with nitric oxide production pathways. It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages without cytotoxicity . This inhibition is likely due to its interaction with inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, a key inflammatory mediator .

類似化合物との比較

Thunalbene is similar to other stilbene derivatives such as resveratrol, oxyresveratrol, and piceatannol. it is unique in its specific inhibitory effects on nitric oxide production and its distinct aromatic properties . Other similar compounds include:

Resveratrol: Known for its antioxidant properties and presence in red wine.

Oxyresveratrol: Studied for its neuroprotective effects.

Piceatannol: Noted for its anti-cancer properties.

This compound’s unique conjugated structure and specific biological activities set it apart from these related compounds .

生物活性

Thunalbene is a stilbene derivative isolated from the orchid Thunia alba, and it has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic effects, interactions with gut microbiota, and its neuroprotective properties.

1. Metabolism and Interaction with Gut Microbiota

Recent studies have shown that this compound undergoes significant metabolic transformation in the human gut. In an in vitro study utilizing human fecal microbiota, this compound was metabolized to isoresveratrol, indicating its potential to influence gut health through microbial interactions.

Key Findings:

- Metabolic Pathways : this compound was found to be metabolically transformed by human gut microbiota, primarily through demethylation processes. This transformation can lead to the formation of metabolites that may exhibit enhanced biological activity compared to the parent compound .

- Microbial Composition Modulation : The fermentation of this compound resulted in changes to the gut microbiota composition, including a decrease in the Firmicutes to Bacteroidetes ratio, which is often linked to improved metabolic health .

Table 1: Metabolic Transformation of this compound

| Compound | Metabolite | Microbial Donor | Transformation Rate (%) |

|---|---|---|---|

| This compound | Isoresveratrol | D2 | Detected |

| This compound | Not detected | D1, D5 | Not metabolized |

2. Neuroprotective Effects

This compound has been evaluated for its neuroprotective properties, particularly against oxidative stress-induced damage in neuronal cells. In a study involving PC12 cells (a model for neuronal differentiation), this compound exhibited significant neuroprotective effects.

Case Study Insights:

- Neuroprotection Against Corticosterone : this compound demonstrated remarkable neuroprotective activity against corticosterone-induced toxicity in PC12 cells. This suggests a potential role for this compound in protecting against stress-related neurodegenerative conditions .

- Mechanism of Action : The neuroprotective effects are thought to be mediated through antioxidant mechanisms, reducing oxidative stress and inflammation within neuronal environments.

3. Inhibitory Effects on Nitric Oxide Production

This compound has also been studied for its effects on nitric oxide (NO) production. It has been reported to have a weak inhibitory effect on NO synthesis, which is significant given that excessive NO is associated with various pathological conditions.

Biological Activity Summary:

特性

IUPAC Name |

3-[(E)-2-(3-hydroxyphenyl)ethenyl]-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-10,16-17H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANIIUGEHGLNHB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Thunalbene and where is it found?

A1: this compound is a naturally occurring stilbenoid compound primarily found in certain orchid species, such as Thunia alba and Paphiopedilum exul [, ]. Stilbenoids are a class of phenolic compounds known for their diverse biological activities.

Q2: How does this compound interact with human gut microbiota?

A3: Studies show that this compound can modulate the composition of human gut microbiota []. Specifically, it has been observed to decrease the Firmicutes to Bacteroidetes ratio, reduce the abundance of Clostridium species, and impact the Lachnospiraceae family []. Interestingly, this compound was also found to increase the relative abundance of Faecalibacterium prausnitzii []. These findings highlight the potential of this compound to influence the gut microbiome, which plays a crucial role in human health.

Q3: How is this compound metabolized in the human gut?

A4: In vitro studies using human fecal microbiota revealed that this compound undergoes metabolic transformations including double bond reduction, dihydroxylation, and demethylation []. These processes demonstrate the ability of gut microbiota to modify the chemical structure of this compound, potentially influencing its bioavailability and biological activity.

Q4: What is the structural characterization of this compound?

A5: this compound is a stilbene derivative with the molecular formula C16H14O3 []. While the provided abstracts don't specify spectroscopic data, detailed structural information can be found in the full research article referenced as [].

Q5: Are there analytical methods for detecting and quantifying this compound?

A6: Yes, researchers have developed and validated HPLC-DAD methods for determining this compound concentrations in plant extracts []. This technique enables accurate quantification of this compound, supporting quality control efforts and facilitating further research into its properties and applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。